C.I.Acid Red 302
Description
C.I. Acid Red 302 (CAS No. pending verification) is a synthetic azo dye widely used in textile, leather, and paper industries. Azo dyes like Acid Red 302 are characterized by one or more azo bonds (-N=N-) linked to aromatic rings, which confer vivid coloration but also contribute to environmental persistence and toxicity.
Key properties inferred from analogous compounds (e.g., Acid Red 18, Acid Red 14, and Acid Red 2) include:
Properties
CAS No. |
12216-99-8 |
|---|---|
Molecular Formula |
C9H18 |
Synonyms |
C.I.Acid Red 302 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Acid Red 302 with structurally related azo dyes based on available evidence:
Environmental Behavior and Adsorption
Adsorption kinetics :
- Acid Red 14 follows a pseudo-second-order kinetic model in soils, with equilibrium adsorption (qₑ) values ranging from 1.2–3.5 mg/g depending on soil type .
- Acid Red 18 achieves 99.5% color removal via electrocoagulation (EC) using iron electrodes at pH 7 and 1.2 mA/cm² .
- Acid Red 302 likely exhibits similar adsorption trends but requires experimental validation.
Thermodynamics :
Toxicity and Environmental Impact
Removal and Treatment Efficiency
- Electrocoagulation (EC) :
- Adsorption :
Key Research Findings and Gaps
Structural Similarities : Acid Red 302 likely shares sulfonic acid groups with Acid Red 18 and 14, but its pH sensitivity and solubility profile remain unverified.
Environmental Persistence : Azo dyes like Acid Red 302 may generate toxic aromatic amines under reductive conditions, similar to Acid Red 14 and 18 .
Treatment Optimization : EC and adsorption are effective for azo dye removal, but Acid Red 302-specific parameters (e.g., optimal pH, electrode material) need experimental validation.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the purity of C.I. Acid Red 302 in aqueous solutions?
- Methodological Answer: Purity analysis requires a combination of UV-Vis spectroscopy (to assess λmax absorption and detect impurities via spectral deviations) and high-performance liquid chromatography (HPLC) with a C18 column and mobile phase optimized for sulfonated dyes. Calibration curves using certified reference standards should be established to quantify purity. For reproducibility, ensure consistent solvent pH and temperature during measurements, as these factors influence dye aggregation and spectral shifts .
Q. How can researchers ensure reproducibility when synthesizing C.I. Acid Red 302?
- Methodological Answer: Document all synthesis parameters, including reactant molar ratios (e.g., diazo coupling agent and naphthalene sulfonic acid derivatives), reaction temperature (±1°C control), pH adjustments (using buffered solutions), and purification steps (e.g., recrystallization solvents). Replicate experiments under identical conditions and cross-validate results via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural consistency. Provide raw spectral data in supplementary materials for peer review .
Q. What are the critical parameters to monitor during the synthesis of C.I. Acid Red 302 to optimize yield?
- Methodological Answer: Key parameters include:
- pH : Maintain acidic conditions (pH 3–5) to stabilize diazonium intermediates.
- Temperature : Control at 0–5°C during diazotization to prevent premature decomposition.
- Reaction Time : Monitor coupling reaction progress via thin-layer chromatography (TLC) to avoid over-reaction.
- Post-Synthesis Analysis : Use gravimetric methods for yield calculation and Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonic acid group incorporation .
Advanced Research Questions
Q. What mechanisms underlie the electrochemical degradation of C.I. Acid Red 302, and how can they be experimentally validated?
- Methodological Answer: Electrochemical degradation involves redox reactions at the electrode surface. Using a Pt rotating disk electrode (RDE), perform cyclic voltammetry (CV) to identify oxidation/reduction peaks. Couple this with UV-Vis spectroscopy to track decolorization kinetics. For mechanistic validation, analyze reaction intermediates via liquid chromatography-mass spectrometry (LC-MS) and propose pathways (e.g., cleavage of azo bonds). Control experiments with iron anodes can compare efficiency and byproduct profiles .
Q. How can conflicting data regarding the photostability of C.I. Acid Red 302 be resolved in experimental studies?
- Methodological Answer: Standardize photostability testing by:
- Light Source : Use calibrated xenon lamps with defined irradiance (W/m²) and wavelength ranges (e.g., 300–800 nm).
- Sample Preparation : Ensure uniform dye concentration and solvent composition.
- Controls : Include inert reference dyes (e.g., methylene blue) to validate light exposure consistency.
- Data Normalization : Express degradation rates as pseudo-first-order kinetics, accounting for initial dye concentration and photon flux. Reconcile discrepancies by publishing raw spectral data and experimental metadata .
Q. In studies of C.I. Acid Red 302’s interaction with biomolecules, what experimental controls are essential to mitigate interference from solvent effects?
- Methodological Answer:
- Blank Solvents : Test solvent (e.g., water, DMSO) under identical conditions to isolate dye-specific effects.
- Competitive Binding Assays : Introduce non-ionic surfactants (e.g., Tween-20) to assess hydrophobic interactions.
- Spectroscopic Corrections : Subtract solvent background signals using dual-beam spectrophotometers.
- Thermodynamic Controls : Measure binding constants at multiple temperatures to differentiate entropy-driven (solvent reorganization) vs. enthalpy-driven (direct interactions) processes .
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